Fmoc-3-(3-pyridyl)-L-alanine

Catalog No.
S726296
CAS No.
175453-07-3
M.F
C23H20N2O4
M. Wt
388.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-3-(3-pyridyl)-L-alanine

CAS Number

175453-07-3

Product Name

Fmoc-3-(3-pyridyl)-L-alanine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(12-15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1

InChI Key

JQLPMTXRCLXOJO-NRFANRHFSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CC=C4)C(=O)O

Peptide Synthesis

Fmoc-3-(3-pyridyl)-L-alanine serves as a valuable building block in peptide synthesis due to its unique properties:

  • Improved solubility: The presence of the pyridyl group enhances the molecule's water solubility compared to its natural counterpart, L-phenylalanine. This property is particularly advantageous when synthesizing peptides with poor aqueous solubility, facilitating their handling and purification during the synthesis process [].
  • Bioorthogonal functionality: The pyridyl group offers a bioorthogonal functional handle, meaning it can be selectively modified or conjugated with other molecules without affecting other functional groups present in the peptide. This allows for the creation of targeted peptides with specific functionalities, such as attaching fluorescent labels for visualization or attaching therapeutic moieties for drug delivery applications [].

These attributes make Fmoc-3-(3-pyridyl)-L-alanine a valuable tool for researchers studying protein-protein interactions, designing novel peptide-based drugs, and developing functional biomaterials.

Beyond Peptide Synthesis

Beyond its role in peptide synthesis, Fmoc-3-(3-pyridyl)-L-alanine also finds applications in other areas of scientific research:

  • Development of fluorescent probes: The pyridyl group can be used to create fluorescent probes for various biological applications. By attaching a fluorophore to the pyridyl group, researchers can develop probes for specific enzymes, proteins, or cellular environments, enabling the visualization and study of biological processes [].
  • Solid-phase organic synthesis: The pyridyl group can be utilized in solid-phase organic synthesis as a linker or directing group. This allows for the selective modification and manipulation of organic molecules during the synthesis process [].
  • Fmoc-3-Pal is a derivative of the natural amino acid L-alanine, where an Fmoc (Fluorenylmethoxycarbonyl) group is attached to the N-terminus (N-end) and a 3-pyridyl group is incorporated at the third carbon position (β-position) of the alanine backbone [].
  • This modification allows Fmoc-3-Pal to function as a building block for assembling peptides with specific properties, such as increased water solubility [].

Molecular Structure Analysis

  • Fmoc-3-Pal possesses a unique structure combining the features of Fmoc, a protecting group, and 3-pyridyl, an aromatic ring moiety [].
  • The Fmoc group ensures temporary protection of the N-terminus during peptide synthesis, allowing for controlled chain growth [].
  • The 3-pyridyl group introduces an aromatic character to the molecule, potentially impacting interactions with other molecules and influencing the overall properties of the resulting peptide [].

Chemical Reactions Analysis

  • Fmoc-3-Pal is involved in peptide synthesis reactions. Due to the presence of the Fmoc group, it participates in coupling reactions with other amino acids to form peptide bonds [].
  • The specific reaction scheme depends on the chosen coupling method, but generally involves deprotection of the Fmoc group from Fmoc-3-Pal, followed by reaction with the free N-terminus of another amino acid to form an amide bond (peptide bond) [].

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility of Fmoc-3-Pal might not be readily available due to its use as a building block rather than an end product.
  • However, the presence of the Fmoc group likely contributes to increased lipophilicity (fat solubility) compared to unmodified L-alanine [].
  • The 3-pyridyl group might influence solubility depending on the surrounding environment due to its aromatic nature [].

Mechanism of Action (Not Applicable)

Fmoc-3-Pal itself doesn't have a known mechanism of action as it's a building block for peptides. Its function lies in contributing specific properties to the final peptide product.

  • No comprehensive safety information is publicly available for Fmoc-3-Pal.
  • As a general precaution, handling any chemical compound requires following proper laboratory safety protocols, including wearing appropriate personal protective equipment (PPE) [].

XLogP3

3.6

Sequence

X

Dates

Modify: 2023-08-15

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